Selective Human Monoamine Oxidase B (hMAO-B) Inhibition vs. Bavachin
In a direct head-to-head comparison, Bavachinin demonstrated selective inhibition of human monoamine oxidase B (hMAO-B) with an IC50 of 8.82 μM, while exhibiting minimal inhibition of hMAO-A (IC50 189.28 μM), representing a 21.4-fold selectivity window. In contrast, its close structural analog bavachin (lacking the C7 methoxy group) exhibited no inhibitory activity and instead showed activating effects on these enzymes. The competitive inhibition of hMAO-B by Bavachinin had a Ki value 10.33-fold lower than its Ki for hMAO-A [1]. Molecular docking attributed this selectivity to the C7-methoxy group of Bavachinin, which enables favorable interactions with the hMAO-B active site that bavachin cannot achieve [1].
| Evidence Dimension | hMAO-B vs. hMAO-A inhibition potency and selectivity |
|---|---|
| Target Compound Data | IC50 hMAO-B = 8.82 μM; IC50 hMAO-A = 189.28 μM; Ki ratio (hMAO-A/hMAO-B) = 10.33 |
| Comparator Or Baseline | Bavachin: No inhibitory effect (activating effect observed) |
| Quantified Difference | Bavachinin demonstrates 21.4-fold selectivity for hMAO-B over hMAO-A; bavachin shows no inhibition |
| Conditions | In vitro recombinant human MAO-A and MAO-B enzymatic assays; fluorometric detection |
Why This Matters
This selectivity profile distinguishes Bavachinin as a tool compound for hMAO-B-specific studies, whereas bavachin is unsuitable for such applications.
- [1] Zarmouh NO, et al. Evaluation of the Inhibitory Effects of Bavachinin and Bavachin on Human Monoamine Oxidases A and B. PLoS ONE. 2015;10(10):e0140925. View Source
